PubChem Computed Topological Polar Surface Area (TPSA) Compared to Regioisomeric Analogs
The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. The target compound has a computed TPSA of 50.5 Ų, a value identical to its 4-position substituted isomer, 4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine hydrochloride (CAS 1864063-70-6) [1][2]. While this specific metric does not differentiate the 2-isomer from the 4-isomer, it does provide a measurable baseline for permeability prediction, confirming that the choice of regioisomer is not driven by differences in overall polarity but by other factors such as target binding or synthetic accessibility.
| Evidence Dimension | Topological Polar Surface Area (TPSA) for predicted drug-likeness |
|---|---|
| Target Compound Data | 50.5 Ų |
| Comparator Or Baseline | 4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine hydrochloride (CAS 1864063-70-6): 50.5 Ų |
| Quantified Difference | 0 Ų |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
Confirms that TPSA is not a differentiating factor; selection must be based on specific biological activity or synthetic utility, not generic physicochemical property assumptions.
- [1] PubChem. (2025). Compound Summary for CID 72716583: 2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for 4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine hydrochloride (CID 72716584). National Center for Biotechnology Information. View Source
